molecular formula C19H20BrNO B286562 4-bromo-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]benzamide

4-bromo-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]benzamide

カタログ番号 B286562
分子量: 358.3 g/mol
InChIキー: LGRVTQRSFAJKGX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-bromo-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]benzamide, also known as BTEB, is a chemical compound that has been extensively studied for its potential use in scientific research. BTEB is a member of the benzamide family of compounds and is known for its ability to modulate specific receptors in the brain. In

作用機序

4-bromo-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]benzamide acts as a selective antagonist of the dopamine D3 receptor and a selective agonist of the sigma-1 receptor. This dual action makes 4-bromo-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]benzamide a unique compound that has the potential to modulate multiple pathways in the brain. The dopamine D3 receptor is involved in the regulation of reward, motivation, and addiction, while the sigma-1 receptor is involved in the regulation of calcium signaling, oxidative stress, and apoptosis.
Biochemical and Physiological Effects
Studies have shown that 4-bromo-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]benzamide has various biochemical and physiological effects. It has been shown to reduce cocaine-seeking behavior in rats, suggesting its potential use in the treatment of addiction. 4-bromo-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]benzamide has also been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. Additionally, 4-bromo-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]benzamide has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.

実験室実験の利点と制限

One of the advantages of using 4-bromo-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]benzamide in lab experiments is its specificity for the dopamine D3 receptor and the sigma-1 receptor. This specificity allows researchers to selectively modulate these pathways without affecting other pathways in the brain. However, one of the limitations of using 4-bromo-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]benzamide is its low solubility in water, which can make it challenging to administer in certain experiments.

将来の方向性

There are several future directions for the study of 4-bromo-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]benzamide. One potential direction is the development of 4-bromo-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]benzamide derivatives that have improved solubility and pharmacokinetic properties. Another potential direction is the study of 4-bromo-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]benzamide in other neurological disorders, such as schizophrenia and bipolar disorder. Additionally, the use of 4-bromo-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]benzamide in combination with other drugs may have synergistic effects that could be explored in future studies.
Conclusion
In conclusion, 4-bromo-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]benzamide is a unique compound that has the potential to modulate multiple pathways in the brain. Its specificity for the dopamine D3 receptor and the sigma-1 receptor makes it a promising candidate for the treatment of addiction, depression, and neurodegenerative diseases. While there are limitations to its use in lab experiments, future directions for the study of 4-bromo-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]benzamide include the development of derivatives with improved solubility and the exploration of its use in other neurological disorders.

合成法

The synthesis of 4-bromo-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]benzamide involves the reaction of 4-bromoaniline with 5,6,7,8-tetrahydro-2-naphthalenylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then purified through column chromatography to obtain the final product.

科学的研究の応用

4-bromo-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]benzamide has been extensively studied for its potential use in scientific research. It is known to modulate specific receptors in the brain, including the dopamine D3 receptor and the sigma-1 receptor. These receptors play a crucial role in various physiological and pathological processes, including addiction, depression, and neurodegenerative diseases.

特性

分子式

C19H20BrNO

分子量

358.3 g/mol

IUPAC名

4-bromo-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]benzamide

InChI

InChI=1S/C19H20BrNO/c1-13(21-19(22)15-8-10-18(20)11-9-15)16-7-6-14-4-2-3-5-17(14)12-16/h6-13H,2-5H2,1H3,(H,21,22)

InChIキー

LGRVTQRSFAJKGX-UHFFFAOYSA-N

SMILES

CC(C1=CC2=C(CCCC2)C=C1)NC(=O)C3=CC=C(C=C3)Br

正規SMILES

CC(C1=CC2=C(CCCC2)C=C1)NC(=O)C3=CC=C(C=C3)Br

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。